Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine
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Overview
Description
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine: is a chemical compound with the molecular formula C14H13N7 and a molecular weight of 279.31 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine, also known as TBTA, primarily targets copper ions in biochemical reactions . It acts as a ligand, forming complexes with metal ions, particularly copper ions . The role of these copper ions is crucial in various biochemical reactions, where they act as catalysts.
Mode of Action
This compound interacts with its targets, the copper ions, by stabilizing them . It stabilizes both Cu+ and Cu2+ ions in the reaction environment . This stabilization is significant as it prevents the disproportionation and oxidation of the copper ions . This ensures that the copper ions remain accessible for chemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the azide-acetylene cycloaddition . By stabilizing the copper ions, this compound enhances the catalytic effect of the copper ions in this reaction . The downstream effects of this include the formation of triazole rings, which are important structures in many biologically active compounds.
Pharmacokinetics
It is known to be soluble in organic solvents such as dmso and dmf . This solubility can impact its bioavailability, as it may influence how well the compound is absorbed and distributed within the body.
Result of Action
The molecular effect of this compound’s action is the stabilization of copper ions, which enhances their catalytic effect in biochemical reactions . On a cellular level, this can lead to the successful completion of reactions such as the azide-acetylene cycloaddition, which is crucial in the synthesis of various biologically active compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of an inert atmosphere or anhydrous conditions can affect the stabilization of copper ions . One of the advantages of this compound is that it can stabilize copper ions without requiring these specific conditions . This makes it a versatile tool in biochemical research.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, can stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Molecular Mechanism
It is known that similar compounds can enhance the catalytic effect of Cu(I) in the azide-acetylene cycloaddition
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine typically involves the reaction of benzotriazole with formaldehyde and a primary amine under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine has several applications in scientific research:
Comparison with Similar Compounds
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine: A similar compound used in click chemistry and coordination chemistry.
1H-Benzotriazole-1-methanol: Another triazole derivative with applications in corrosion inhibition and material science.
Uniqueness: Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine is unique due to its dual triazole rings, which provide enhanced stability and reactivity compared to similar compounds . This makes it particularly valuable in research settings where high-performance ligands are required .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N-(benzotriazol-1-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7/c1-3-7-13-11(5-1)16-18-20(13)9-15-10-21-14-8-4-2-6-12(14)17-19-21/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFBMBMAVVXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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